molecular formula C8H17NO B13977880 N,3,5-trimethyltetrahydro-2H-pyran-4-amine

N,3,5-trimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B13977880
M. Wt: 143.23 g/mol
InChI Key: IUAMWCFUVJVNRX-UHFFFAOYSA-N
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Description

N,3,5-trimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-2-pentanone with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N,3,5-trimethyltetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3,5-trimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,5-trimethyltetrahydro-2H-pyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N,3,5-trimethyloxan-4-amine

InChI

InChI=1S/C8H17NO/c1-6-4-10-5-7(2)8(6)9-3/h6-9H,4-5H2,1-3H3

InChI Key

IUAMWCFUVJVNRX-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1NC)C

Origin of Product

United States

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